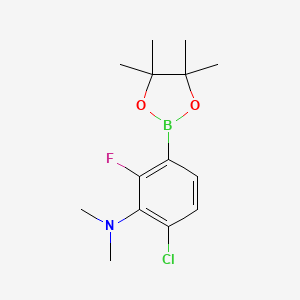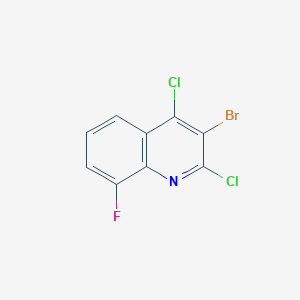
3-(8-Fluoro-2-naphthyl)-3-methyl-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(8-Fluoro-2-naphthyl)-3-methyl-2-benzofuran-1(3H)-one” is a synthetic organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(8-Fluoro-2-naphthyl)-3-methyl-2-benzofuran-1(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Naphthyl Group: This step may involve coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The fluoro and naphthyl groups may participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Applications De Recherche Scientifique
“3-(8-Fluoro-2-naphthyl)-3-methyl-2-benzofuran-1(3H)-one” may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a potential therapeutic agent due to its structural features.
Industry: Use in the development of materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group could enhance binding affinity or selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-benzofuran-1(3H)-one: Lacks the fluoro and naphthyl groups.
8-Fluoro-2-naphthyl derivatives: Similar naphthyl structure but different core.
Other Benzofurans: Compounds with similar benzofuran core but different substituents.
Uniqueness
The unique combination of the fluoro group, naphthyl moiety, and benzofuran core in “3-(8-Fluoro-2-naphthyl)-3-methyl-2-benzofuran-1(3H)-one” may confer distinct properties, such as enhanced biological activity or specific physical characteristics.
Propriétés
Numéro CAS |
2729-59-1 |
|---|---|
Formule moléculaire |
C19H13FO2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
3-(8-fluoronaphthalen-2-yl)-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C19H13FO2/c1-19(16-7-3-2-6-14(16)18(21)22-19)13-10-9-12-5-4-8-17(20)15(12)11-13/h2-11H,1H3 |
Clé InChI |
OUXUASKLMJKPOF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(=O)O1)C3=CC4=C(C=CC=C4F)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11833281.png)
![(6S,9R,10S,11S,13S,16R,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11833288.png)



![5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B11833317.png)

![methyl 4-((N-benzyl-8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamido)methyl)benzoate](/img/structure/B11833330.png)
![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)





